2,2-Dimethyl-3-oxopropyl isobutyrate

Description

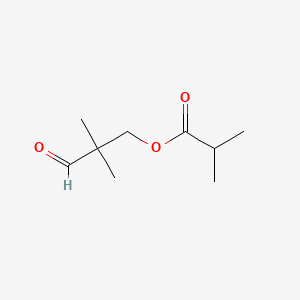

2,2-Dimethyl-3-oxopropyl isobutyrate (CAS 32783-82-7) is an ester compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . Structurally, it consists of an isobutyrate group esterified to a 2,2-dimethyl-3-oxopropyl backbone. The presence of both a ketone (oxo) and ester functional group distinguishes it from simpler aliphatic esters. This compound is primarily used in specialty chemical synthesis and may serve as an intermediate in pharmaceuticals or fragrances due to its reactive oxo group .

Properties

CAS No. |

32783-82-7 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(2,2-dimethyl-3-oxopropyl) 2-methylpropanoate |

InChI |

InChI=1S/C9H16O3/c1-7(2)8(11)12-6-9(3,4)5-10/h5,7H,6H2,1-4H3 |

InChI Key |

APOPEBBNNFTQET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OCC(C)(C)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Aliphatic Esters

Methyl 2,2-Dimethyl-3-oxobutanoate

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- Key Differences: Lacks the isobutyrate group; features a methyl ester and a 3-oxobutanoate backbone. Its smaller size results in lower boiling points compared to 2,2-dimethyl-3-oxopropyl isobutyrate .

Isobutyl Isobutyrate

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 144.21 g/mol

- Boiling Point : 147°C

- Applications : Used as a solvent in screen printing due to moderate water solubility (<1 g/L) and vapor pressure (3.2 mm Hg at 20°C).

- Safety : Flammable (flash point 38°C) and poses inhalation risks .

Methyl Isobutyrate

- Molecular Formula : C₅H₁₀O₂

- Molecular Weight : 102.13 g/mol

- Boiling Point : 93–100°C

- Applications : Solvent in polymer studies; highly flammable (flash point 4°C) .

Comparison Insight :

- This compound has a higher molecular weight and complexity due to its oxo group, making it less volatile (higher boiling point inferred) and more reactive than simpler aliphatic esters like methyl isobutyrate.

Aromatic Esters

3-Phenylpropyl Isobutyrate

- Molecular Formula : C₁₃H₁₈O₂

- Molecular Weight : 206.28 g/mol

- Applications: Fragrance ingredient with sweet, balsamic notes; derived from hydrocinnamic alcohol esterification .

p-Tolyl Isobutyrate

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Applications : Used in flavorings and perfumes; structurally similar to this compound but with an aromatic p-tolyl group .

Comparison Insight :

- Aromatic esters have higher molecular weights and specialized roles in fragrances, whereas this compound’s oxo group enables broader reactivity in synthetic chemistry.

Oxo-Containing Compounds

2,2-Dimethyl-3-oxopropyl Acrylate

- Molecular Formula : C₈H₁₂O₃

3-Methyl-2-oxobutyric Acid

- Molecular Formula : C₅H₈O₃

- Applications : Keto acid involved in metabolic pathways (e.g., leucine degradation); differs by lacking an ester group .

Comparison Insight :

- The oxo group in this compound enhances its utility in condensation reactions, distinguishing it from non-ester oxo compounds like 3-methyl-2-oxobutyric acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.